

Spectroscopic Characterization of 3-(2-ethylhexoxy)propan-1-amine: A Technical Guide

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Compound of Interest

Compound Name: 2-Ethylhexyl 3-aminopropyl ether

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Introduction

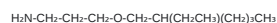
3-(2-ethylhexoxy)propan-1-amine is a primary aliphatic amine and ether, finding utility as a surfactant and intermediate in various chemical syntheses.^[1] Its molecular structure, comprising both a hydrophilic amine head and a bulky, hydrophobic tail, dictates its chemical reactivity and physical properties. A thorough understanding of its spectroscopic characteristics is paramount for quality control, reaction monitoring, and the structural elucidation of its derivatives.

This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 3-(2-ethylhexoxy)propan-1-amine. In the absence of readily available, published experimental spectra for this specific molecule, this guide will leverage predicted spectroscopic data, interpreted through the foundational principles of organic spectroscopy and drawing upon established knowledge of the characteristic spectral features of primary amines and ethers. This approach mirrors a common challenge in research and development, where scientists must often rely on predictive models and a deep understanding of chemical principles to characterize novel or sparsely documented compounds.

Molecular Structure and Functional Groups

A clear understanding of the molecular structure is the cornerstone of spectral interpretation. The structure of 3-(2-ethylhexoxy)propan-1-amine is presented below, with key functional

groups highlighted. The presence of a primary amine (-NH₂) and an ether (C-O-C) linkage will be the primary determinants of its spectroscopic signature.



Broad (s, 2H)

~2.7 ppm (t, 2H)

~1.7 ppm (m, 2H)

~3.4 ppm (t, 2H)

~3.3 ppm (d, 2H)

~1.5 ppm (m, 1H)

~1.2-1.4 ppm (m, 8H)

~0.9 ppm (t, 6H)

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References

- 1. 3-(2-Ethylhexoxy)propan-1-amine, N-acetate [webbook.nist.gov]
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